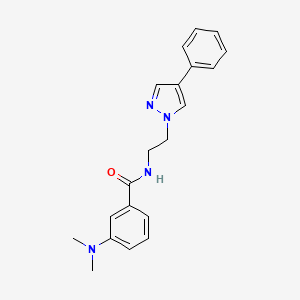

3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

3-(Dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative characterized by a dimethylamino substituent at the 3-position of the benzoyl ring and a 4-phenylpyrazole moiety linked via an ethylamine spacer. The compound’s design leverages the pyrazole ring’s capacity for hydrogen bonding and π-π interactions, while the dimethylamino group enhances solubility and modulates electronic properties .

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-23(2)19-10-6-9-17(13-19)20(25)21-11-12-24-15-18(14-22-24)16-7-4-3-5-8-16/h3-10,13-15H,11-12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIMTXANSNQKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the Pyrazole to the Benzamide: The pyrazole derivative is then reacted with a suitable bromoethylbenzamide precursor in the presence of a base such as potassium carbonate to form the desired product.

Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Biological Activity

3-(Dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzamide core substituted with a dimethylamino group and a pyrazolyl-phenyl moiety . Its molecular formula is , and it has a molecular weight of 350.42 g/mol. The presence of these functional groups contributes to its biological activity, allowing it to interact with various biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

- Attachment to Benzamide : The pyrazole derivative is reacted with a bromoethylbenzamide precursor in the presence of a base like potassium carbonate.

- Introduction of Dimethylamino Group : This step completes the formation of the final compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment:

Anticancer Properties

Preliminary studies have demonstrated that this compound possesses anticancer activity . It has shown significant effects against various cancer cell lines, primarily through the following mechanisms:

- Inhibition of mTORC1 Activity : Similar compounds have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation in cancer cells .

- Induction of Autophagy : The compound may enhance autophagic processes, contributing to the clearance of damaged cellular components, thereby promoting cell death in cancerous cells .

Other Biological Activities

In addition to anticancer effects, the compound has been investigated for other potential activities:

- Anti-inflammatory Effects : Compounds structurally similar to this compound have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha .

- Antioxidant Activity : Preliminary findings suggest that it may possess antioxidant properties, which can protect cells from oxidative stress .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives, including those similar to this compound. Results indicated submicromolar activity against cancer cell lines, with significant metabolic stability observed .

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that these compounds disrupt autophagic flux by interfering with mTORC1 reactivation during starvation/refeeding conditions. This disruption leads to the accumulation of LC3-II, a marker for autophagy .

Potential Applications

Given its promising biological activities, this compound could be further explored for:

- Development as an anticancer therapeutic agent , particularly targeting mTOR signaling pathways.

- Use in formulations aimed at reducing inflammation in chronic diseases.

Comparison with Similar Compounds

Pyrazole-Containing Benzamides

- 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide (): This compound features a hydrazine-linked pyrazole system with a 4-methylphenyl substituent.

- N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (): The inclusion of a nitro group and triazole-thiol substituent increases molecular weight (449.49 g/mol vs. the target’s ~363.44 g/mol) and introduces strong electron-withdrawing effects. This may reduce metabolic stability compared to the dimethylamino group, which is electron-donating and less prone to oxidative degradation .

Heterocyclic Ethylamine-Linked Benzamides

- N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (): Replacing the pyrazole with a quinoline-carboxamide scaffold and adding a morpholine group increases polarity (cLogP ~1.8) and introduces a basic tertiary amine. The target compound’s pyrazole likely offers better π-stacking in hydrophobic binding pockets, while the quinoline derivative’s hydroxy group may enhance solubility in aqueous environments .

N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide () :

The imidazole and difluorophenyl groups create a distinct electronic profile. The fluorine atoms increase metabolic resistance, but the urea linker may reduce synthetic accessibility compared to the target compound’s simpler ethylamine bridge .

Physicochemical and Pharmacokinetic Properties

The target compound exhibits intermediate lipophilicity, balancing membrane permeability and solubility. Its dimethylamino group likely improves protonation-dependent solubility in acidic environments (e.g., gastric fluid), whereas ’s methylphenylpyrazole may favor higher tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.